molecular formula C10H12ClNO3 B14713169 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride CAS No. 15052-01-4

5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride

Cat. No.: B14713169
CAS No.: 15052-01-4
M. Wt: 229.66 g/mol
InChI Key: LSGLUUBTBYUYQI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride is a chemical compound with the molecular formula C10H11NO2.ClH. It is a derivative of isoquinoline and contains a dioxolo ring fused to the isoquinoline structure. This compound is known for its potential pharmacological effects and has been studied for various applications in medicinal chemistry.

Preparation Methods

The synthesis of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized by the reaction of a substituted phenethylamine with formaldehyde and formic acid, followed by cyclization to form the dioxolo ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride involves its interaction with specific molecular targets. It has been shown to bind selectively to alpha-adrenergic receptors, particularly the alpha-2 subtype. This binding can result in agonist or partial agonist effects, influencing various physiological processes such as neurotransmitter release and vascular tone. The compound’s effects on these receptors contribute to its potential therapeutic properties, including anxiolytic and appetite-suppressing effects .

Comparison with Similar Compounds

5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride can be compared to other similar compounds, such as:

Properties

CAS No.

15052-01-4

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride

InChI

InChI=1S/C10H11NO3.ClH/c12-8-4-11-3-6-1-9-10(2-7(6)8)14-5-13-9;/h1-2,8,11-12H,3-5H2;1H

InChI Key

LSGLUUBTBYUYQI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC3=C(C=C2CN1)OCO3)O.Cl

Origin of Product

United States

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